molecular formula C18H17NO3 B11171180 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl acetate

Cat. No.: B11171180
M. Wt: 295.3 g/mol
InChI Key: PFPFVCATSUWITJ-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the carbonyl and phenyl acetate groups.

Industrial Production Methods

In an industrial setting, the production of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate may involve large-scale Pictet-Spengler reactions followed by subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter metabolism, leading to neuroprotective effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl acetate group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl] acetate

InChI

InChI=1S/C18H17NO3/c1-13(20)22-17-8-6-15(7-9-17)18(21)19-11-10-14-4-2-3-5-16(14)12-19/h2-9H,10-12H2,1H3

InChI Key

PFPFVCATSUWITJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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